molecular formula C21H19Cl2OP B3043195 3-Chloro-2-oxopropyl triphenylphosphonium chloride CAS No. 78114-46-2

3-Chloro-2-oxopropyl triphenylphosphonium chloride

Cat. No.: B3043195
CAS No.: 78114-46-2
M. Wt: 389.3 g/mol
InChI Key: HLQOHQLJKMAQPH-UHFFFAOYSA-M
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Description

3-Chloro-2-oxopropyl triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C21H19Cl2OP. It is a white to off-white crystalline powder that is used in various chemical reactions and research applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

3-Chloro-2-oxopropyl triphenylphosphonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of (E)-1,4-dichlorobut-3-en-2-one with triphenylphosphine. The reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

3-Chloro-2-oxopropyl triphenylphosphonium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The compound can also participate in addition reactions, particularly with compounds containing multiple bonds.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Chloro-2-oxopropyl triphenylphosphonium chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-oxopropyl triphenylphosphonium chloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

3-Chloro-2-oxopropyl triphenylphosphonium chloride can be compared with other similar compounds, such as:

    Triphenylphosphine: A common reagent in organic synthesis, used to form carbon-phosphorus bonds.

    Triphenylphosphonium chloride: Another organophosphorus compound with similar reactivity and applications.

    Chloroacetyl chloride: A related compound used in the synthesis of various organic molecules.

The uniqueness of this compound lies in its specific reactivity and versatility in different chemical reactions, making it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

(3-chloro-2-oxopropyl)-triphenylphosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClOP.ClH/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15H,16-17H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQOHQLJKMAQPH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13605-65-7
Record name 3-Chloro-2-oxopropyl triphenylphosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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